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Compound of Interest

Compound Name: Zinc hydrogen phosphate

Cat. No.: B082006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core structural distinctions

between hopeite and its dimorph, parahopeite. Both minerals share the same chemical

formula, Zn₃(PO₄)₂·4H₂O, yet their crystallographic differences lead to distinct physical

properties. This document summarizes key quantitative data, outlines experimental protocols

for structure determination, and provides visualizations to elucidate their complex three-

dimensional arrangements.

Introduction
Hopeite and parahopeite are hydrated zinc phosphate minerals that present a fascinating case

of dimorphism, where identical chemical compositions crystallize into different structural forms.

Hopeite crystallizes in the orthorhombic system, while parahopeite adopts a triclinic structure.

[1] These structural variations have significant implications for their physical and chemical

properties. Both minerals feature zinc cations in two distinct coordination environments:

tetrahedral (four-fold coordination) and octahedral (six-fold coordination).[2][3] Understanding

these structural nuances is critical for fields ranging from materials science to drug

development, where zinc phosphate-based materials are utilized for applications such as

dental cements and anti-corrosive coatings.[4]
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The fundamental differences between hopeite and parahopeite are quantitatively captured in

their crystallographic parameters. The following tables summarize the key data obtained from

X-ray diffraction studies.

Table 1: Unit Cell Parameters

Parameter Hopeite Parahopeite

Crystal System Orthorhombic[5] Triclinic[6]

Space Group Pnma[5] P1[6]

a (Å) 10.597(3) - 10.629(2)[7][8] 5.76[6]

b (Å) 18.318(8) - 18.339(3)[7][8] 7.54[6]

c (Å) 5.031(1) - 5.040(1)[7][8] 5.27[6]

α (°) 90 93.44[6]

β (°) 90 91.2[6]

γ (°) 90 91.4[6]

Volume (Å³) ~976.6 - 980.26[5][9] ~228.34[6]

Z 4[7] 1

Table 2: Coordination Environment and Connectivity
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Feature Hopeite Parahopeite

Zn Coordination

One tetrahedrally coordinated

Zn site and one octahedrally

coordinated Zn site.[7]

One tetrahedrally coordinated

Zn site and one octahedrally

coordinated Zn site.[3]

Phosphate Tetrahedra

Connectivity

Three of the four oxygen

atoms of the PO₄ tetrahedron

are bonded to the tetrahedrally

coordinated zinc.[2][3]

All four oxygen atoms of the

PO₄ tetrahedron are bonded to

the tetrahedrally coordinated

zinc.[2][3]

ZnO₄ Tetrahedra Connectivity

Each ZnO₄ tetrahedron shares

two corners with other

polyhedra.[8]

The ZnO₄ tetrahedra are

independent (do not share

corners with each other).[8]

Structure Type

Forms layers of [Zn(PO₄)]⁻

parallel to the (010) plane,

which are linked by

octahedrally coordinated zinc

atoms.[9]

A three-dimensional framework

structure.[10]

Structural Details and Visualization
The arrangement of the constituent polyhedra—ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and

PO₄ tetrahedra—defines the crystal structures of hopeite and parahopeite. In hopeite, the ZnO₄

tetrahedra link to form chains, which are then connected by PO₄ tetrahedra to create layers.

These layers are held together by the octahedrally coordinated zinc atoms.[9]

In contrast, the structure of parahopeite is a more complex three-dimensional framework.[10] A

key distinguishing feature lies in the bonding between the phosphate group and the zinc

cations. In parahopeite, one of the oxygen atoms of the phosphate tetrahedron is bonded to

both the tetrahedrally and octahedrally coordinated zinc atoms, a configuration not observed in

hopeite.[2][3]

Caption: Phosphate tetrahedra connectivity in hopeite vs. parahopeite.
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The determination of the crystal structures of hopeite and parahopeite relies on single-crystal

X-ray diffraction (XRD). The general workflow for this process is outlined below.

4.1. Crystal Selection and Mounting High-quality, single crystals of hopeite or parahopeite, free

from significant defects, are selected under a microscope. The crystal is then mounted on a

goniometer head. For the original structure determination of hopeite, cleavage fragments of

approximately 0.20 mm and 0.25 mm were used.[7]

4.2. Data Collection The mounted crystal is placed on a diffractometer. The crystal is irradiated

with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[7] As the crystal is

rotated, a series of diffraction patterns are collected by a detector. Data collection is typically

performed at a controlled temperature to minimize thermal vibrations.

4.3. Structure Solution and Refinement The collected diffraction data (intensities and positions

of reflections) are processed to determine the unit cell parameters and space group. The initial

positions of the heavier atoms (Zn and P) are often determined using methods like the

Patterson function or direct methods.[7] Subsequent Fourier syntheses reveal the positions of

the lighter oxygen atoms. The entire structure is then refined using a least-squares method,

which minimizes the difference between the observed and calculated structure factors. The

final R-factor is an indicator of the quality of the refinement, with values around 0.026 for

hopeite indicating a high-quality solution.[7]
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Experimental Workflow: Single-Crystal X-ray Diffraction

Crystal Selection
(High-quality single crystal)

Mounting on Goniometer

Data Collection
(Automated Diffractometer)

Data Processing
(Unit Cell & Space Group Determination)

Structure Solution
(Patterson/Direct Methods)

Structure Refinement
(Least-Squares Minimization)

Final Structural Model

Click to download full resolution via product page

Caption: Workflow for crystal structure determination via XRD.
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Hopeite and parahopeite, while chemically identical, exhibit significant structural differences at

the crystallographic level. Hopeite's orthorhombic structure is characterized by layers of zinc

and phosphate tetrahedra, whereas parahopeite's triclinic structure forms a more intricate

three-dimensional framework. The primary distinction lies in the coordination of the phosphate

tetrahedra with the zinc cations. These structural variations, determined through meticulous

experimental procedures like single-crystal X-ray diffraction, are crucial for understanding the

distinct properties and potential applications of these zinc phosphate materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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